REACTION_CXSMILES
|
CN(C=N[C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:13]=[C:14]([CH:19]=[CH:20][CH:21]=2)[C:15]([O:17]C)=[O:16])=[N:10][CH:11]=1)C.S(=O)(=O)(O)[OH:23]>O>[OH:23][C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:13]=[C:14]([CH:19]=[CH:20][CH:21]=2)[C:15]([OH:17])=[O:16])=[N:10][CH:11]=1
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Name
|
|
Quantity
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103.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=NC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
|
UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
For work-up, the reaction batch is cooled
|
Type
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CUSTOM
|
Details
|
the precipitate formed
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Type
|
FILTRATION
|
Details
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is filtered off
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried at 50° C. in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying cabinet
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=NC(=NC1)C=1C=C(C(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |